N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring substituted with a morpholine group and a propionamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholine group.
Scientific Research Applications
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in stimulated macrophage cells. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, thereby reducing their activity and subsequent inflammatory response .
Comparison with Similar Compounds
Similar Compounds
4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: Known for its antimalarial activity.
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Exhibits anti-inflammatory properties.
Uniqueness
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit both nitric oxide and COX-2 production makes it a promising candidate for the development of new anti-inflammatory agents .
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-4-6-19-7-5-17/h8H,3-7,9H2,1-2H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYFKNVJMLCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.